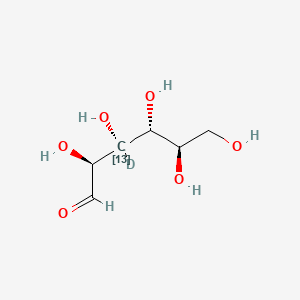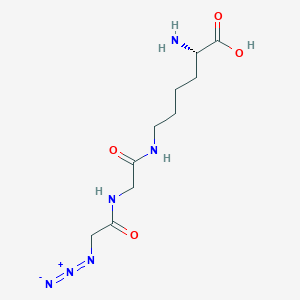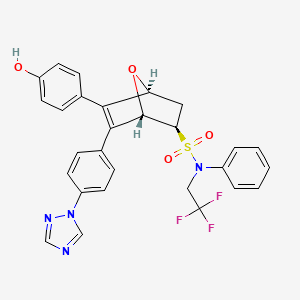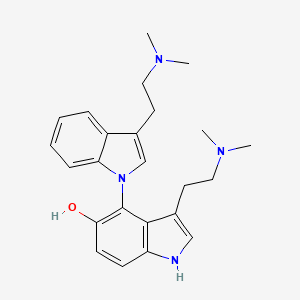
Arundanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arundanine is a dimeric indole alkaloid isolated from the roots of the plant Arundo donax L., which belongs to the Poaceae family . The compound is identified as 3-(N,N-dimethylaminoethyl)-4-[3-(N,N-dimethylaminoethyl)indole-1-yl]-5-hydroxyindole . This compound is structurally related to other indole alkaloids and has been the subject of various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arundanine can be synthesized through a series of chemical reactions involving the transformation of simpler indole derivatives.
Industrial Production Methods: followed by purification processes such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Arundanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The indole rings can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as aluminum chloride or ferric chloride for halogenation reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and substituted indole derivatives .
Aplicaciones Científicas De Investigación
Arundanine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of arundanine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Arundanine is unique among indole alkaloids due to its dimeric structure. Similar compounds include:
Arundamine: Another dimeric indole alkaloid with a similar structure but different functional groups.
Arundavine: A bis-indole alkaloid with a tryptamine-tryptamine base.
Bufotenine: A monomeric indole alkaloid with hallucinogenic properties
This compound stands out due to its specific arrangement of functional groups and its unique biological activities.
Propiedades
Número CAS |
618852-71-4 |
|---|---|
Fórmula molecular |
C24H30N4O |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(dimethylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C24H30N4O/c1-26(2)13-11-17-15-25-20-9-10-22(29)24(23(17)20)28-16-18(12-14-27(3)4)19-7-5-6-8-21(19)28/h5-10,15-16,25,29H,11-14H2,1-4H3 |
Clave InChI |
CMWJUTZFSDKTAV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C(=C(C=C2)O)N3C=C(C4=CC=CC=C43)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


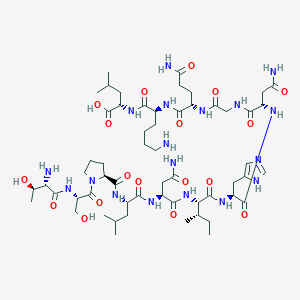

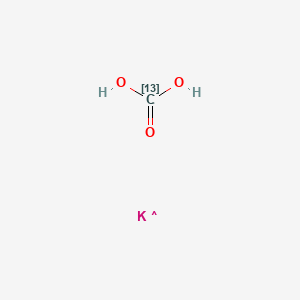
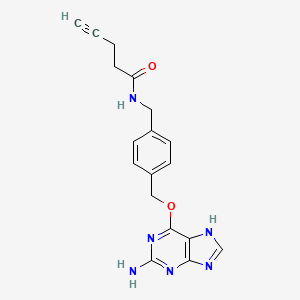
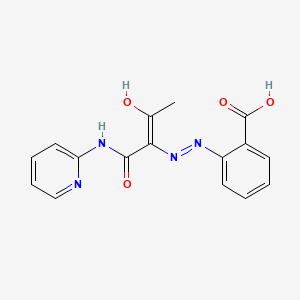
![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
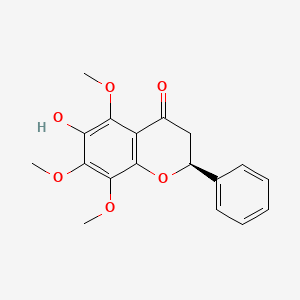
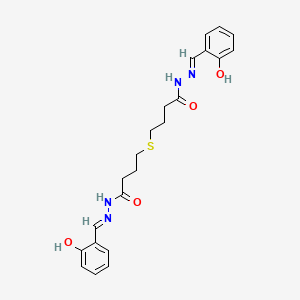
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
